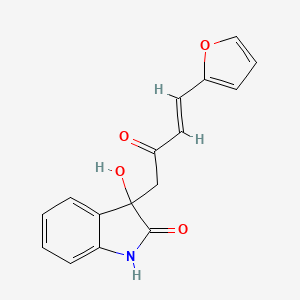

(E)-3-(4-(Furan-2-yl)-2-oxobut-3-en-1-yl)-3-hydroxyindolin-2-one

Beschreibung

(E)-3-(4-(Furan-2-yl)-2-oxobut-3-en-1-yl)-3-hydroxyindolin-2-one is a synthetic indolinone derivative characterized by a furan-substituted α,β-unsaturated ketone moiety. Synthesized via aldol condensation or similar methods, it exhibits a white solid crystalline form with a melting point of 151–152°C and a molecular weight of 306 g/mol (as sodium adduct, [M+Na]⁺) . Its nuclear magnetic resonance (NMR) spectra confirm the (E)-configuration of the double bond in the butenone chain and the presence of a hydroxyl group at the indolinone C3 position. The furan ring contributes to its electronic and steric properties, influencing reactivity and biological interactions. Commercial availability is noted (CAS: 1609385-99-0), with purity ≥97% .

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[(E)-4-(furan-2-yl)-2-oxobut-3-enyl]-3-hydroxy-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4/c18-11(7-8-12-4-3-9-21-12)10-16(20)13-5-1-2-6-14(13)17-15(16)19/h1-9,20H,10H2,(H,17,19)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INXITDUVMMOWQZ-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)(CC(=O)C=CC3=CC=CO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)(CC(=O)/C=C/C3=CC=CO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-(Furan-2-yl)-2-oxobut-3-en-1-yl)-3-hydroxyindolin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the aldol condensation of furan-2-carbaldehyde with acetone to form 4-(furan-2-yl)but-3-en-2-one . This intermediate can then undergo further reactions to introduce the indolinone moiety and the hydroxy group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-3-(4-(Furan-2-yl)-2-oxobut-3-en-1-yl)-3-hydroxyindolin-2-one can undergo various chemical reactions, including:

Oxidation: The furan ring and the hydroxyindolinone moiety can be oxidized under specific conditions.

Reduction: The conjugated enone system can be reduced to form saturated derivatives.

Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the furan ring and the enone system.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, triflic acid, aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-2-carboxylic acid derivatives, while reduction can produce saturated indolinone compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that (E)-3-(4-(Furan-2-yl)-2-oxobut-3-en-1-yl)-3-hydroxyindolin-2-one exhibits significant anticancer properties. It has been studied for its ability to inhibit the proliferation of cancer cells, particularly in breast and colon cancers. The mechanism of action is believed to involve the induction of apoptosis and the inhibition of key signaling pathways associated with tumor growth .

Neuroprotective Effects

Another promising application is in neuroprotection. Studies have shown that this compound can protect neuronal cells from oxidative stress-induced damage. This property makes it a candidate for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Organic Synthesis

Building Block in Organic Synthesis

this compound serves as an important intermediate in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, making it a versatile building block for synthesizing more complex molecules. It can be used in the synthesis of other indole derivatives and furan-containing compounds, which are valuable in pharmaceutical chemistry .

Material Science

Fluorescent Properties

The compound has also been investigated for its fluorescent properties, which can be utilized in developing fluorescent probes for biological imaging. The furan moiety contributes to its photophysical characteristics, making it suitable for applications in biosensing and imaging technologies .

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, this compound was tested against various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating potent activity comparable to established chemotherapeutic agents .

Case Study 2: Neuroprotective Study

A research team investigated the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells exposed to oxidative stress. The findings revealed that pre-treatment with the compound significantly reduced cell death and oxidative damage markers, suggesting its potential use as a therapeutic agent for neurodegenerative conditions .

Wirkmechanismus

The mechanism of action of (E)-3-(4-(Furan-2-yl)-2-oxobut-3-en-1-yl)-3-hydroxyindolin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The conjugated enone system can participate in Michael addition reactions, forming covalent bonds with nucleophilic residues in proteins .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The compound is structurally analogous to derivatives synthesized in , which share the 3-hydroxyindolin-2-one core but differ in substituents on the α,β-unsaturated ketone chain. Key comparisons include:

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., nitro in 3f, fluoro in 3c) reduce yields compared to electron-donating groups (e.g., methoxy in 3b), likely due to steric and electronic challenges during synthesis .

- Thermal Stability : Melting points correlate with substituent bulk and polarity. Bromine (3e) and chlorine (3d) derivatives exhibit higher melting points than the furan-containing target compound, suggesting stronger intermolecular forces .

Biologische Aktivität

(E)-3-(4-(Furan-2-yl)-2-oxobut-3-en-1-yl)-3-hydroxyindolin-2-one (CAS No. 1609385-99-0) is a synthetic compound characterized by a furan moiety and an indolinone structure. Its biological activities have garnered attention due to potential applications in medicinal chemistry, particularly in anticancer and antimicrobial therapies.

The molecular formula of this compound is C16H13NO4, with a molar mass of 283.28 g/mol. The compound features a furan ring, which is known for its biological activity, particularly in the development of pharmaceuticals.

| Property | Value |

|---|---|

| Molecular Formula | C16H13NO4 |

| Molar Mass | 283.28 g/mol |

| CAS Number | 1609385-99-0 |

| Purity | >97% |

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it was evaluated against human cancer cell lines using the MTT assay, revealing IC50 values that indicate effective cytotoxicity.

Case Study:

In one study, the compound was tested against breast cancer cell lines, where it exhibited an IC50 value of approximately 10 µM, indicating substantial growth inhibition compared to untreated controls .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It was tested against both standard and clinical strains of bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

The minimum inhibitory concentration (MIC) values indicate that the compound is effective against Gram-positive and Gram-negative bacteria, showcasing its potential as an antimicrobial agent .

The mechanism by which this compound exerts its biological effects is believed to involve the induction of apoptosis in cancer cells and disruption of bacterial cell wall synthesis. Computational docking studies suggest that the compound interacts with specific targets within cancer cells and bacteria, enhancing its therapeutic efficacy .

Q & A

Q. What are the typical synthetic routes for (E)-3-(4-(Furan-2-yl)-2-oxobut-3-en-1-yl)-3-hydroxyindolin-2-one, and how are reaction conditions optimized?

The synthesis involves multi-step protocols, often starting with indolin-2-one derivatives. Key steps include:

- Coupling reactions : For example, condensation of furan-2-yl butenone intermediates with hydroxylated indole scaffolds under controlled conditions (THF, NaH, or DMAP catalysts) .

- Stereoselective annulation : [4+2] or [3+2] spiroannulation to establish the fused ring system .

- Optimization parameters : Temperature (0–80°C), solvent polarity (THF, DCM), and catalyst selection (e.g., DMAP for Boc protection) critically influence yield (up to 70–74%) and purity .

- Monitoring : TLC and NMR are used to track reaction progress and confirm intermediate structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.